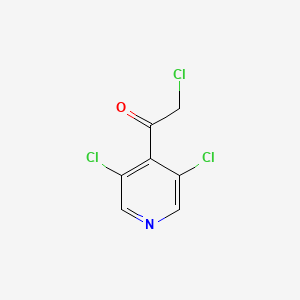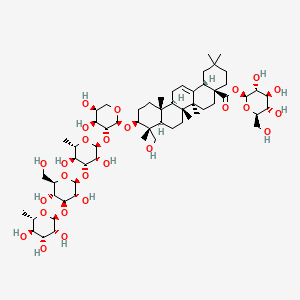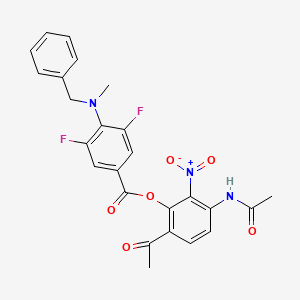![molecular formula C10H6F3N3O2 B15147068 (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone is a chemical compound that features a unique combination of a hydroxyphenyl group and a trifluoromethyl triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone typically involves the reaction of 2-hydroxybenzaldehyde with 5-(trifluoromethyl)-1H-1,2,3-triazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield various derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases. Its triazole moiety is known for its antimicrobial and antifungal activities, making it a potential candidate for new antibiotics.
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl triazole moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
5-Fluoro-2-(trifluoromethyl)phenol: Utilized in organic synthesis and the dye industry.
5-Hydroxy-2-(trifluoromethyl)pyridine: A compound with applications in pharmaceutical intermediates.
Uniqueness: (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone stands out due to its combination of a hydroxyphenyl group and a trifluoromethyl triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H6F3N3O2 |
|---|---|
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
(2-hydroxyphenyl)-[5-(trifluoromethyl)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-7(14-16-15-9)8(18)5-3-1-2-4-6(5)17/h1-4,17H,(H,14,15,16) |
Clé InChI |
CINJDYUHXQBGLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=NNN=C2C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


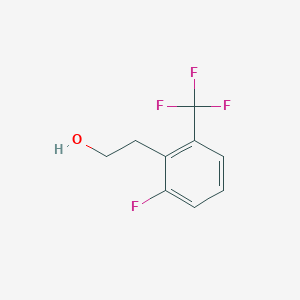
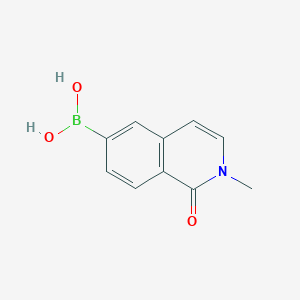
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)
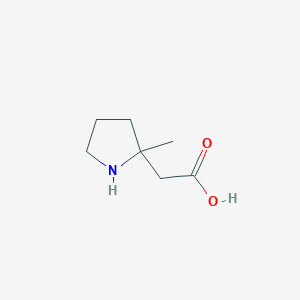

![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)

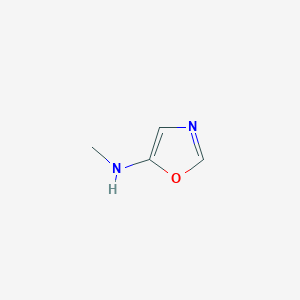
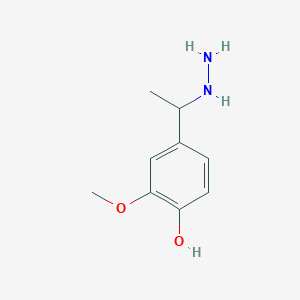
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
